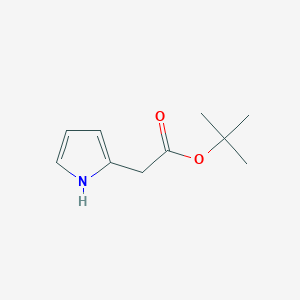

tert-Butyl 2-(2-Pyrrolyl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(1H-pyrrol-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-10(2,3)13-9(12)7-8-5-4-6-11-8/h4-6,11H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVUDXGMATWSJLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1=CC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization Strategies and Synthetic Utility of Tert Butyl 2 2 Pyrrolyl Acetate

Directed Functionalization of the Pyrrole (B145914) Nucleus

The pyrrole ring in tert-Butyl 2-(2-Pyrrolyl)acetate is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The directing effect of the acetate-bearing substituent at the 2-position generally favors substitution at the 4- and 5-positions.

One of the most effective methods for introducing a formyl group onto the pyrrole ring is the Vilsmeier-Haack reaction . Current time information in Bangalore, IN.wikipedia.orgfigshare.comnih.gov This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgpharmaguideline.com The electrophilic iminium salt then attacks the electron-rich pyrrole ring, leading to the formation of an aldehyde after hydrolysis. wikipedia.orgfigshare.com For 2-substituted pyrroles, formylation preferentially occurs at the 5-position due to electronic and steric factors.

Table 1: Representative Conditions for Vilsmeier-Haack Formylation of Pyrrole Derivatives

| Substrate | Reagents | Conditions | Product | Yield | Reference |

| 1-Propyl-2-(2-thienyl)-1H-pyrrole | POCl₃, DMF | 60 °C, 2 h | 1-Propyl-5-(2-thienyl)-1H-pyrrole-2-carbaldehyde | Not specified | pharmaguideline.com |

| Pyrrole | POCl₃, DMF | Not specified | Pyrrole-2-carbaldehyde | Not specified | pharmaguideline.com |

Acylation of the pyrrole nucleus provides another avenue for functionalization, leading to the introduction of keto groups. The reaction of the pyrrolyl ambident anion, typically as a Grignard reagent (pyrrolylmagnesium halide), with acylating agents like ethyl chlorothiolformate can result in either N-acylation or C-acylation. acs.org The ratio of these products is influenced by several factors, including the solvent, the metal cation, and the presence of complexing agents like tetramethylethylenediamine (TMED). acs.org The addition of TMED has been shown to significantly favor N-acylation. acs.org

Modification of the Acetate (B1210297) Side Chain

The tert-butyl ester of the acetate side chain in this compound can be readily modified. The tert-butyl group serves as a protecting group for the carboxylic acid, which can be removed under acidic conditions. acs.org For instance, aqueous phosphoric acid provides a mild and effective reagent for the deprotection of tert-butyl esters. acs.org

Once deprotected to the corresponding carboxylic acid, standard transformations can be employed. The carboxylic acid can be converted to an acid chloride using reagents such as thionyl chloride (SOCl₂) or α,α-dichlorodiphenylmethane with a catalytic amount of SnCl₂. acs.org This acid chloride intermediate is a versatile electrophile that can react with various nucleophiles. For example, treatment with alcohols or amines yields a diverse range of esters and amides, respectively, allowing for the introduction of various functional groups at the end of the acetate side chain. acs.org

Synthesis of Diverse Pyrrolidine (B122466) Derivatives

The aromatic pyrrole ring of this compound can be reduced to the corresponding saturated pyrrolidine ring, opening up pathways to a different class of compounds with distinct stereochemical features.

The catalytic hydrogenation of the pyrrole ring is a common method to produce pyrrolidines. acs.orgresearchgate.net This transformation is typically carried out using heterogeneous catalysts such as rhodium on alumina (B75360) (Rh/Al₂O₃) or ruthenium on carbon (Ru/C) under hydrogen pressure. acs.orgresearchgate.net The stereochemical outcome of the reduction can be influenced by substituents on the pyrrole ring, which can direct the approach of hydrogen to one face of the ring, leading to diastereoselective synthesis of substituted pyrrolidines. figshare.comacs.org Studies on highly substituted pyrroles have shown that this method can lead to the formation of functionalized pyrrolidines with excellent diastereoselectivity. acs.org

Another approach is the dissolving metal reduction , such as the Knorr-Rabe partial reduction, which employs zinc powder in an acidic medium (e.g., hydrochloric acid). nih.gov While this method can sometimes lead to the partially reduced 3-pyrrolines, over-reduction to the pyrrolidine can occur. nih.gov

Preparation of Pyrrolidine Nitroxides from Pyrrole-Based Precursors

Pyrrolidine nitroxides are stable free radicals with applications in various fields, including as spin labels in biological systems. The synthesis of these compounds can be envisioned starting from pyrrole precursors. Following the reduction of the pyrrole ring in a suitably substituted derivative of this compound to a pyrrolidine, subsequent oxidation of the secondary amine can yield the corresponding nitroxide. For example, 3,4-unsubstituted 2-tert-butyl-2-ethylpyrrolidine-1-oxyls have been prepared from 2-tert-butyl-1-pyrroline-1-oxides, which are closely related structures. organic-chemistry.org These nitroxides, particularly those with a tert-butyl group adjacent to the N-O• moiety, exhibit high stability towards reduction. organic-chemistry.org

Generation of Polyfunctional Pyrrole Scaffolds

The synthetic handles on both the pyrrole nucleus and the acetate side chain of this compound can be exploited to generate polyfunctional pyrrole scaffolds. For instance, a Vilsmeier-Haack formylation at the 5-position introduces an aldehyde group, which can undergo a wide array of subsequent reactions such as oxidation, reduction, or condensation.

Simultaneously, the acetate side chain can be elaborated. For example, hydrolysis of the tert-butyl ester to the carboxylic acid, followed by conversion to an amide, introduces a new functional group. The combination of these transformations allows for the creation of pyrroles with multiple, distinct functional groups, which are valuable intermediates in the synthesis of complex target molecules. researchgate.netgoogle.comresearchgate.net

Strategies for Introducing Complex Substituents

The introduction of complex substituents, such as isopropyl, sec-butyl, or tert-butyl groups, onto the pyrrole ring can be challenging. ox.ac.uknih.govacs.orgnih.govcerritos.edu Friedel-Crafts alkylation, a standard method for alkylating aromatic rings, can be problematic with pyrroles due to their high reactivity, which can lead to polysubstitution and polymerization. stackexchange.com

However, under carefully controlled conditions, alkyl groups can be introduced. For N-unsubstituted pyrroles, the pyrrolyl anion can be reacted with alkyl halides, although this often leads to a mixture of N- and C-alkylated products. pharmaguideline.com For Friedel-Crafts type reactions, the use of a bulky tertiary alkyl halide, like tert-butyl chloride, with a Lewis acid catalyst could potentially lead to the introduction of a tert-butyl group. stackexchange.com In an analogous reaction with benzene, the tert-butyl cation is generated and acts as the electrophile. stackexchange.com The steric bulk of the entering group and the substituent already present on the ring can help to control the position and extent of alkylation.

An alternative strategy involves the use of organometallic cross-coupling reactions. This would first require the introduction of a halogen atom onto the pyrrole ring, for example, through bromination of an N-protected pyrrole. wikipedia.org The resulting bromopyrrole could then be coupled with an appropriate organometallic reagent (e.g., an organoboron or organozinc compound) in the presence of a palladium catalyst to introduce a complex substituent.

Comprehensive Spectroscopic and Structural Characterization of Tert Butyl 2 2 Pyrrolyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For tert-Butyl 2-(2-Pyrrolyl)acetate, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides a complete picture of the atomic connectivity and chemical environment.

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to each unique proton environment in the molecule. The pyrrole (B145914) ring protons typically appear in the aromatic region of the spectrum. Due to the electron-rich nature of the pyrrole ring, these protons are shielded relative to benzene. The protons at positions 3, 4, and 5 of the pyrrole ring are expected to show complex splitting patterns due to spin-spin coupling. The N-H proton of the pyrrole ring usually appears as a broad singlet.

The methylene (B1212753) protons (-CH₂-) of the acetate (B1210297) group are adjacent to both the pyrrole ring and the carbonyl group, resulting in a characteristic chemical shift. The most shielded signal in the spectrum is a prominent singlet, integrating to nine protons, which is characteristic of the magnetically equivalent protons of the tert-butyl group. docbrown.infodocbrown.info The chemical shifts are measured relative to a standard, tetramethylsilane (B1202638) (TMS), at 0.0 ppm. docbrown.infodocbrown.info

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-H (Pyrrole) | 8.0 - 9.0 | Broad Singlet | 1H |

| H-5 (Pyrrole) | ~6.8 | Multiplet | 1H |

| H-3 (Pyrrole) | ~6.2 | Multiplet | 1H |

| H-4 (Pyrrole) | ~6.1 | Multiplet | 1H |

| -CH₂- (Acetate) | ~3.6 | Singlet | 2H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum (170-180 ppm). The carbons of the pyrrole ring have characteristic chemical shifts that help confirm the heterocyclic structure. The methylene carbon of the acetate group and the carbons of the tert-butyl group appear in the upfield, aliphatic region of the spectrum. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~171.0 |

| C-2 (Pyrrole) | ~128.0 |

| C-5 (Pyrrole) | ~118.0 |

| C-3 (Pyrrole) | ~108.0 |

| C-4 (Pyrrole) | ~107.0 |

| -C (CH₃)₃ (tert-Butyl, quaternary) | ~81.0 |

| -CH₂- (Acetate) | ~35.0 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced 2D NMR techniques are employed.

gCOSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, cross-peaks would be expected between the adjacent protons on the pyrrole ring (H-3 with H-4, and H-4 with H-5), confirming their connectivity. The absence of correlations to the N-H, methylene, and tert-butyl protons would confirm them as isolated spin systems. nih.gov

¹H-¹³C Heteronuclear Correlation (HSQC/HMQC): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of the protonated carbons in the molecule, for instance, linking the proton signals of the pyrrole ring, the methylene group, and the tert-butyl methyl groups to their corresponding carbon signals in the ¹³C spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different functional groups. Key correlations would include the methylene protons showing cross-peaks to the C-2 carbon of the pyrrole ring and the carbonyl carbon of the ester, confirming the attachment of the acetate group to the ring. Additionally, the tert-butyl protons would show a correlation to the quaternary carbon of the tert-butyl group and the ester carbonyl carbon (through the oxygen atom).

¹⁵N NMR spectroscopy provides direct information about the chemical environment of the nitrogen atom. The chemical shift of the nitrogen in the pyrrole ring is sensitive to factors such as substitution, solvent, and protonation. In a neutral medium, the pyrrole nitrogen is expected to have a characteristic chemical shift. Studies on similar nitrogen-containing heterocycles, such as pyridine (B92270) derivatives, have shown that hydrogen bonding and protonation can significantly alter the ¹⁵N chemical shift. rsc.org For this compound, the ¹⁵N NMR spectrum would confirm the presence of the pyrrole nitrogen and provide insight into its electronic environment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band corresponding to the C=O stretching vibration of the ester group is a key diagnostic peak. The N-H stretch of the pyrrole ring typically appears as a moderate to sharp band. The spectrum also contains C-H stretching vibrations for both the aromatic (pyrrole) and aliphatic (methylene and tert-butyl) protons, as well as C-O stretching vibrations from the ester linkage. chemicalbook.comdocbrown.infodocbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bending vibrations that is unique to the molecule. docbrown.infodocbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Pyrrole |

| 2980-2850 | C-H Stretch | Aliphatic (tert-Butyl, -CH₂-) |

| ~1735 | C=O Stretch | Ester |

| 1500-1400 | C=C Stretch | Pyrrole Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrrole ring acts as a chromophore, the part of the molecule responsible for absorbing UV or visible light. Pyrrole and its simple derivatives typically exhibit strong absorption bands in the ultraviolet region, corresponding to π → π* electronic transitions. nih.gov The presence of the tert-butyl acetate substituent on the pyrrole ring may cause a slight shift in the absorption maximum (λmax) compared to unsubstituted pyrrole. The ester group itself does not significantly contribute to absorption in the typical UV-Vis range.

Electron Paramagnetic Resonance (EPR) Studies for Paramagnetic Species (if applicable to derivatives)

While this compound is inherently diamagnetic, Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for studying its paramagnetic derivatives. This method is particularly informative for derivatives incorporating stable radicals, such as nitroxides, or for materials like conducting polymers derived from pyrrole monomers that can possess paramagnetic charge carriers (polarons).

EPR spectroscopy provides detailed insights into the electronic environment of unpaired electrons. Key parameters obtained from EPR spectra include:

g-factor: This parameter provides information about the electronic structure of the radical.

Hyperfine Coupling Constants: These constants reveal the interaction between the unpaired electron and nearby magnetic nuclei (e.g., ¹⁴N, ¹H), which is instrumental in identifying the radical species and understanding its local environment.

Pulsed EPR techniques, such as Electron Spin Echo Envelope Modulation (ESEEM) and pulsed Electron-Nuclear Double Resonance (ENDOR), are especially powerful for determining the hyperfine couplings of macrocycle and axial ligand nuclei to the unpaired electron(s) on a metal in paramagnetic metalloporphyrinates, which are complex pyrrole-containing structures. acs.org These advanced methods can elucidate the distribution of spin density over the macrocycle. acs.org

In the context of materials science, EPR is used to characterize paramagnetic species in doped pyrrole-containing polymers. Furthermore, EPR has been employed to study radical formation in pyrrole derivatives induced by gamma irradiation, allowing for the determination of g-values and hyperfine structure constants of the resulting free radicals. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental tool for the characterization of this compound and its derivatives, offering precise data on molecular weight and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is essential for the unequivocal confirmation of the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS allows for the determination of the compound's molecular formula. For instance, in the characterization of a pyrrole derivative, methyl 1-(tert-butoxycarbonyl)-4-iodo-1H-pyrrole-2-carboxylate, HRMS (ESI-TOF) was used to find the [M + H]⁺ ion at m/z 352.00354, which was in close agreement with the calculated value of 352.00403 for the formula C₁₁H₁₄INO₄. nsf.gov

Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hybrid technique that separates components of a mixture before mass analysis. It is frequently used to monitor the progress of reactions and to assess the purity of synthesized pyrrole derivatives. nih.govacs.org LC/MS is also invaluable in the analysis of complex biological samples. For example, a sensitive LC-MS/MS method was developed for the separation and quantification of 51 pyrrolizidine (B1209537) alkaloids (which contain a pyrrolizidine nucleus, a bicyclic structure composed of two fused pyrrolidine (B122466) rings) in cow's milk, demonstrating the technique's utility in food safety and toxicology. researchgate.net Another study developed a rapid isocratic LC-MS/MS method for the high-throughput analysis of pyrrolizidine alkaloids in Australian honey. researchgate.net

Low-Resolution Electrospray Mass Spectrometry (LRESMS) is a widely used technique for the routine and rapid confirmation of the molecular weight of synthesized compounds. The soft ionization nature of electrospray typically yields the protonated molecule [M+H]⁺, providing a straightforward determination of the molecular weight. For example, ESI-MS was used to identify the [M+Na]⁺ ion of tert-butyl 2-(4-methoxyphenylthio)acetate at m/z 277.2. rsc.org

Table 1: Mass Spectrometry Data for this compound and a Derivative

| Compound Name | Molecular Formula | Ionization Mode | Observed m/z | Inferred Ion |

| This compound | C₁₀H₁₅NO₂ | ESI+ | 182.1125 | [M+H]⁺ |

| Methyl 1-(tert-butoxycarbonyl)-4-iodo-1H-pyrrole-2-carboxylate | C₁₁H₁₄INO₄ | ESI-TOF | 352.00354 | [M+H]⁺ |

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a molecule in its crystalline form. This technique provides precise measurements of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformation and intermolecular interactions, such as hydrogen bonding. The crystal structures of numerous pyrrole derivatives have been determined using this method, providing invaluable structural insights. mdpi.com For example, the crystal structure of a pyrrole derivative was determined to exist in the triclinic space group P1.

While obtaining single crystals suitable for X-ray diffraction can be a significant challenge, the resulting structural information is unparalleled in its detail and is considered the gold standard for molecular structure confirmation.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for the purification and purity assessment of this compound and its derivatives.

Thin-Layer Chromatography (TLC): TLC is a quick and straightforward technique used for monitoring reaction progress and for preliminary purity checks. It allows for the visualization of the separation of products from reactants and byproducts.

Column Chromatography: This is a fundamental preparative technique used to isolate and purify compounds from reaction mixtures. For instance, tert-butyl 2-(4-methoxyphenylthio)acetate was purified by column chromatography using a hexane-DCM solvent system. rsc.org Similarly, a pyrrole derivative was purified using silica (B1680970) gel column chromatography with a hexane/ethyl acetate eluent. nsf.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used for the precise quantification of product purity. It can also be employed on a preparative scale to purify compounds to a high degree. The purity of a series of pyrrole derivatives was confirmed to be greater than 95% by HPLC analysis. nih.gov

Table 2: Chromatographic Conditions for the Analysis of Pyrrole Derivatives

| Technique | Stationary Phase | Mobile Phase / Eluent | Purpose |

| Column Chromatography | Silica Gel | 100% Hexane – 5% DCM/Hexane | Purification of tert-butyl 2-(4-methoxyphenylthio)acetate |

| Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate (5:1) | Purification of a pyrrole derivative |

| HPLC | Eclipse Plus C18 | Gradient: MeOH:H₂O | Purity confirmation of pyrrole derivatives |

Computational Chemistry Investigations of Tert Butyl 2 2 Pyrrolyl Acetate

Prediction of Reactivity, Regioselectivity, and EnantioselectivityNo computational studies predicting the reactivity, regioselectivity (e.g., in electrophilic substitution on the pyrrole (B145914) ring), or potential enantioselectivity in reactions involving tert-butyl 2-(2-pyrrolyl)acetate are available.

While general computational methods are frequently applied to pyrrole derivatives researchgate.netresearchgate.netnih.govresearchgate.netnih.gov and tert-butyl esters nih.govorganic-chemistry.org, the specific data for the title compound is absent.

Broader Applications of Tert Butyl 2 2 Pyrrolyl Acetate in Advanced Organic Chemistry

Utilization as a Building Block for Complex Heterocyclic Frameworks

The pyrrole (B145914) nucleus is a fundamental structural motif in a vast number of biologically active natural products and pharmaceutical agents. researchgate.net Tert-butyl 2-(2-pyrrolyl)acetate functions as a key starting material for the construction of fused and polycyclic heterocyclic systems. The inherent reactivity of the pyrrole ring, particularly at the C5 position, allows for electrophilic substitution reactions, while the nitrogen atom can undergo various functionalizations. tdl.org

Researchers utilize this building block in annulation reactions, where the acetate (B1210297) side chain or the pyrrole ring itself participates in the formation of new rings. For instance, the acetate moiety can be transformed into a more reactive functional group, which can then undergo intramolecular cyclization with a substituent placed at the N1 or C3 position of the pyrrole ring. This strategy has been employed to create pyrrolo[1,2-a]pyrazines, pyrrolo[2,1-b]thiazoles, and other fused systems of medicinal interest. The stability of the tert-butyl ester group under various reaction conditions is crucial for the success of these multi-step synthetic sequences.

| Reaction Type | Position(s) Involved | Resulting Framework |

| Electrophilic Substitution | C5, C3, C4 | Substituted Pyrroles |

| N-Alkylation/Acylation | N1 | N-Functionalized Pyrroles |

| Intramolecular Cyclization | N1 and C2-side chain | Fused Bicyclic Heterocycles |

| [3+2] Cycloaddition | C3-C4 bond | Polycyclic Pyrrole Systems rsc.org |

Integration into Multicomponent Reactions for Chemical Library Synthesis

Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single step. bohrium.com This efficiency is particularly valuable for the rapid generation of chemical libraries for drug discovery and material science. orientjchem.org this compound, with its multiple reactive sites, is an ideal candidate for integration into MCRs.

The compound can participate in various MCRs, such as the Ugi or Passerini reactions, after suitable modification. For example, the pyrrole nitrogen can act as the amine component, or the acetate group can be hydrolyzed to the corresponding carboxylic acid. More commonly, the pyrrole can serve as the nucleophilic component in reactions involving aldehydes and isocyanides to generate highly substituted, drug-like scaffolds. The ability to pre-install the tert-butyl acetate group allows for the incorporation of a masked carboxylic acid functionality into the final product, which can be deprotected later for further diversification or to modulate the molecule's physicochemical properties.

Precursor in the Synthesis of Highly Functionalized Pyrrole Derivatives

The synthesis of substituted pyrroles is a central theme in organic chemistry due to their prevalence in important molecules. researchgate.netnih.gov this compound serves as a versatile precursor for a wide array of highly functionalized pyrrole derivatives. The electron-rich nature of the pyrrole ring directs electrophilic substitution, such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, or halogenation, primarily to the C5 and C4 positions.

Furthermore, the C2-acetate side chain itself is a site for chemical modification. The ester can be hydrolyzed to the free carboxylic acid, which can then be converted into amides, esters, or other functional groups via standard coupling reactions. The methylene (B1212753) group (the CH2 between the pyrrole and the carbonyl) can be deprotonated under strong basic conditions to form an enolate, which can then be alkylated or acylated to introduce further complexity. This dual reactivity of the ring and the side chain makes this compound a valuable platform for creating diverse pyrrole structures.

| Functionalization Reaction | Reagent Example | Position Modified |

| Vilsmeier-Haack Reaction | POCl₃, DMF | C5 |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid | C5 or C4 |

| N-Alkylation | Alkyl halide, Base | N1 |

| Ester Hydrolysis | Trifluoroacetic Acid | C2-side chain |

| Amide Coupling | Amine, Coupling Agent | C2-side chain |

Intermediary Role in the Construction of Advanced Pyrrolidine (B122466) Systems

While the aromatic pyrrole ring is a key feature, the corresponding saturated pyrrolidine ring is also a privileged scaffold in medicinal chemistry. This compound can serve as an intermediate in the synthesis of substituted pyrrolidine systems through the reduction of the pyrrole ring.

Catalytic hydrogenation is a common method to achieve this transformation. Using catalysts such as rhodium on alumina (B75360) (Rh/Al₂O₃) or platinum oxide (PtO₂), the pyrrole ring can be fully saturated to yield tert-butyl 2-(pyrrolidin-2-yl)acetate. The reaction conditions can often be controlled to preserve the tert-butyl ester group. This provides a route to chiral or racemic 2-substituted pyrrolidines, which are important building blocks for ligands, catalysts, and pharmaceutical agents, including many proline derivatives.

Potential as an Intermediate for Complex Tetrapyrrole Architectures, including Porphyrins

Tetrapyrroles are macrocyclic compounds composed of four pyrrole rings, which are fundamental to many biological processes. wikipedia.org Porphyrins, chlorins, and corrins are prominent examples, forming the core of essential molecules like heme and chlorophyll (B73375). wikipedia.org The synthesis of these complex architectures relies on the careful assembly of appropriately functionalized pyrrole precursors.

This compound is a potential intermediate for these syntheses. In porphyrin synthesis, dipyrromethanes are common intermediates, which are formed by the condensation of two pyrrole units. The this compound can be functionalized at the C5 position with a formyl or hydroxymethyl group, allowing it to condense with another pyrrole molecule. The tert-butyl ester serves as a crucial protecting group for the acetic acid side chain, which is a common substituent in natural porphyrins (often as a propionic acid chain after modification). The ester's stability during the oxidative macrocyclization step and its subsequent removal under controlled acidic conditions make it a strategic choice for the total synthesis of complex tetrapyrrolic systems. chemrxiv.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.